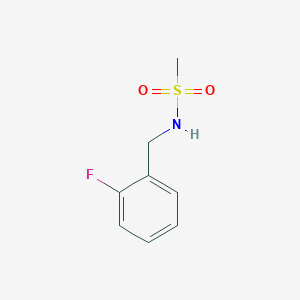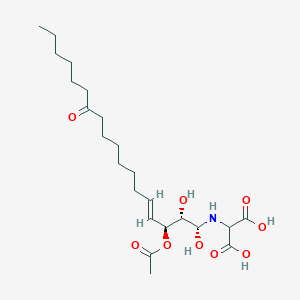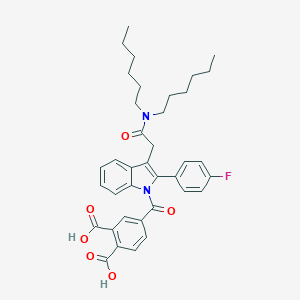
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indole family of organic compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid. One direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Additionally, the synthesis of analogs of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid could lead to the discovery of compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis method of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the reaction of 2-hexylaniline with 3-acetylindole in the presence of benzenetricarboxylic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
152842-64-3 |
|---|---|
Nom du produit |
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid |
Formule moléculaire |
C37H41FN2O6 |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid |
InChI |
InChI=1S/C37H41FN2O6/c1-3-5-7-11-21-39(22-12-8-6-4-2)33(41)24-30-28-13-9-10-14-32(28)40(34(30)25-15-18-27(38)19-16-25)35(42)26-17-20-29(36(43)44)31(23-26)37(45)46/h9-10,13-20,23H,3-8,11-12,21-22,24H2,1-2H3,(H,43,44)(H,45,46) |
Clé InChI |
ZEOCZHBGCWLNDK-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
Autres numéros CAS |
152842-64-3 |
Synonymes |
2-hexylindole-3-acetamide-N-benzenetricarboxylic acid FGIN 1-44 FGIN-1-44 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
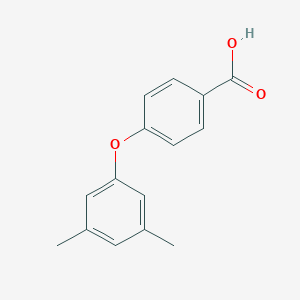
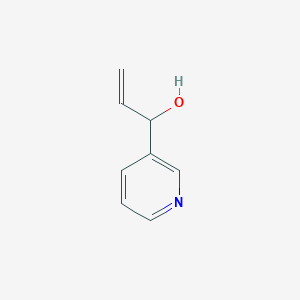
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
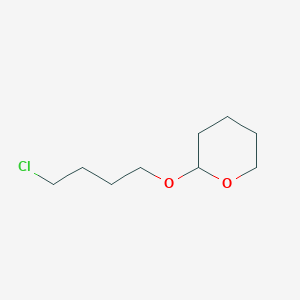
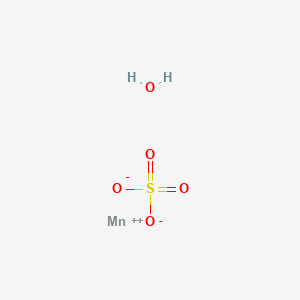
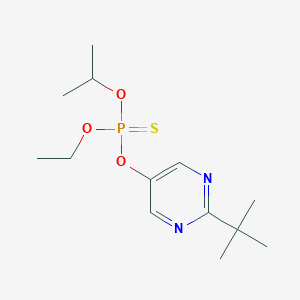


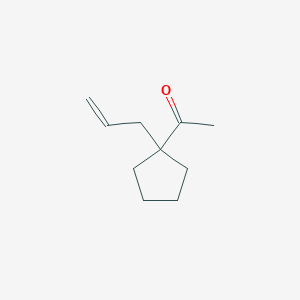
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
